molecular formula C8H14O4 B147162 Dimethyl isosorbide CAS No. 5306-85-4

Dimethyl isosorbide

Cat. No. B147162
CAS RN: 5306-85-4
M. Wt: 174.19 g/mol
InChI Key: MEJYDZQQVZJMPP-ULAWRXDQSA-N
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Description

Dimethyl isosorbide (DMI) is a solvent derived from renewable resources, specifically from d-sorbitol, which is a biofeedstock with various applications in food and non-food industries. DMI is extensively used in cosmetics and as a thinning agent due to its high boiling point and as a less toxic alternative to solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis Analysis

DMI is traditionally synthesized through methylation reactions using dimethyl sulfate or methyl halides. However, an improved green synthesis method has been reported, which involves the reaction of isosorbide with dimethyl carbonate (DMC) in the presence of a base at a reflux temperature of 90°C. This method is environmentally friendly as DMC is a non-toxic solvent and reagent . Another approach for the direct synthesis of DMI from d-sorbitol via DMC chemistry uses a nitrogen superbase as a catalyst and a stainless steel autoclave to increase the temperature from 90 to 200°C .

Molecular Structure Analysis

DMI is a derivative of isosorbide, which itself is a cyclic derivative of d-sorbitol. The molecular structure of DMI is characterized by the methylation of the secondary hydroxyl groups of isosorbide. The reactivity of the hydroxyl groups in different positions (endo and exo) varies, with the endo position being more reactive towards methylation .

Chemical Reactions Analysis

The reaction of isosorbide with DMC can lead to various products, including carboxymethyl derivatives, carboxymethyl methyl derivatives, and methyl derivatives like DMI. The reaction conditions, such as the presence and strength of the base, significantly influence the yield of DMI. For instance, using sodium methoxide can lead to quantitative conversion to DMI . Additionally, DMC can act as a carboxymethylating, leaving-group (cyclization), and methylating agent in the synthesis process .

Physical and Chemical Properties Analysis

DMI is known for its high boiling point, which makes it a suitable solvent for various applications. It is also a water-miscible liquid with relatively low viscosity. The solubilization behavior of DMI as a cosolvent for nonpolar drugs has been characterized, showing that it can undergo complexation with water and propylene glycol through hydrogen bonding interactions . This property is significant for its potential use as a pharmaceutical vehicle and drug permeation enhancer.

Scientific Research Applications

1. Dermatology and Skin Conditions

  • Topical Treatment for Psoriasis : Dimethyl fumarate, a derivative of isosorbide known as isosorbide di-(methyl fumarate) (IDMF), was explored for its potential in treating psoriasis topically. IDMF demonstrated anti-psoriatic effects without skin-sensitizing properties. The compound didn't exhibit genotoxicity or radiation sensitivity in skin fibroblasts and proved to be non-irritating and non-sensitizing in animal models. Moreover, IDMF notably repressed the expression of genes up-regulated in psoriatic skin lesions and down-regulated genes induced by inflammatory cytokines in keratinocytes. It also showed stronger activation of the Nrf2/ARE pathway, indicating potential anti-oxidative stress responses. In mice, IDMF reduced symptoms in psoriasiform lesions elicited by imiquimod, suggesting its efficacy in psoriasis treatment without the harsh skin-sensitizing effects common with the parent molecule, dimethyl fumarate (Bojanowski et al., 2021).

2. Medical Device and Material Applications

  • Embolic Agent Vehicle for Neurointerventions : Dimethyl isosorbide (DMI) was evaluated as a solvent vehicle for nonadhesive liquid embolics used in neurointerventions. Compared to dimethyl-sulfoxide (DMSO), a commonly used solvent, DMI induced only minimal vasospasm with short duration and didn't cause significant hemodynamic alterations or hemolysis. The study concluded that DMI could be a more compatible solvent than DMSO for superselective infusions in embolic procedures, potentially due to its lesser angiotoxic effects (Dudeck et al., 2006).

3. Renewable Energy and Environmental Applications

  • Alternative Fuel for Compression Ignition Engines : The use of dimethyl ether (DME) in compression ignition (CI) engines was studied as an eco-friendly alternative to conventional diesel fuel. The review highlighted DME's superior atomization and vaporization characteristics and its associated low emissions of NOx, HC, CO, and particularly PM due to its molecular structure. It also detailed the need for modifications in injector design, fuel feed pump, and the high-pressure injection pump for DME use in automotive vehicles. To capitalize on DME's potential as an alternative fuel, further research is required to enhance its calorific value, engine durability, and methods to reduce NOx emission (Park & Lee, 2014).

4. Polymers and Material Science

  • Polymers from Renewable Resources : 1,4:3,6-dianhydrohexitols like isosorbide are employed in synthesizing or modifying polycondensates. These monomers are derived from renewable resources, such as cereal-based polysaccharides. They are used due to their rigidity, chirality, non-toxicity, and non-petroleum origin. The production of high glass transition temperature polymers with good thermomechanical resistance is possible with these monomers. They also offer the potential for biodegradable polymers and can lead to specific optical properties due to their chiral nature. The industrial-scale production of isosorbide with purity satisfying polymer synthesis requirements indicates its emerging role in industrial polymer applications (Fenouillot et al., 2010).

Future Directions

DMI is a well-known bio-based green replacement for conventional dipolar solvents such as dimethyl sulfoxide and dimethylformamide . It has potential applications in the synthesis of polycarbonates and polyurethanes . It also improves the color intensity and color uniformity of self-tanning formulations .

properties

IUPAC Name

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYDZQQVZJMPP-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201019399
Record name Dimethyl isosorbide
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Molecular Weight

174.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl-
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Product Name

Dimethyl isosorbide

CAS RN

5306-85-4
Record name Dimethyl isosorbide
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Record name Dimethyl isosorbide
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Record name DIMETHYL ISOSORBIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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